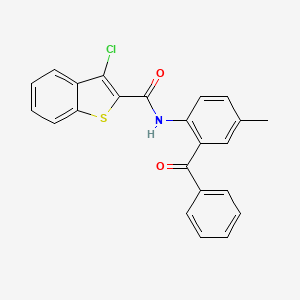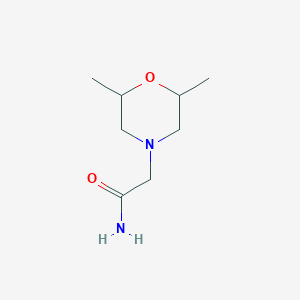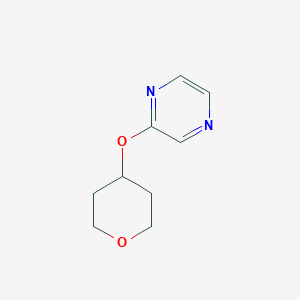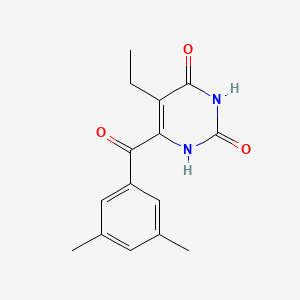
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic compound, with a molecular formula of C17H10ClNO2S, and a molecular weight of 327.76 g/mol. It is a member of the benzothiophene family, and has been studied for its potential applications in medicine and science. This compound has been shown to possess various biochemical and physiological effects, and has been investigated for its potential use in laboratory experiments.
科学的研究の応用
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has been studied for its potential applications in medicine and science. It has been investigated as a potential anti-inflammatory agent, as well as for its ability to inhibit the growth of certain types of cancer cells. This compound has also been studied for its potential use as an anti-bacterial agent, as well as for its potential to inhibit the growth of certain types of fungi. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
作用機序
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is still under investigation. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, it is believed that this compound may act as an inhibitor of certain receptors, such as the nuclear factor-kB (NF-kB), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to possess neuroprotective properties, and to possess antifungal properties.
実験室実験の利点と制限
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, and has been shown to possess various biochemical and physiological effects. However, this compound also has several limitations for use in laboratory experiments. It is relatively expensive to synthesize, and its solubility in various solvents is limited. Additionally, its mechanism of action is still not fully understood, and its effects on humans and other organisms are still not fully understood.
将来の方向性
There are several potential future directions for the use of N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide. These include further investigation into its potential use as an anti-inflammatory agent, its potential use as an anti-bacterial agent, and its potential use in the treatment of neurological disorders. Additionally, further research into its mechanism of action and its effects on humans and other organisms is needed. Additionally, further research into its potential use in the development of new drugs, and its potential use in the treatment of various diseases, is needed. Finally, further research into its potential use as an inhibitor of certain enzymes and receptors is needed.
合成法
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide can be synthesized through a three-step reaction. The first step involves the condensation of 2-benzoyl-4-methylphenol and 3-chloro-1-benzothiophene-2-carboxylic acid in the presence of a base, such as potassium carbonate, to form the desired compound. The second step involves the purification of the compound through recrystallization. The third step involves the characterization of the compound using spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2S/c1-14-11-12-18(17(13-14)21(26)15-7-3-2-4-8-15)25-23(27)22-20(24)16-9-5-6-10-19(16)28-22/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOPGIGYPYRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)
![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)
![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)





![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine](/img/structure/B6513772.png)
![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)
![ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6513780.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B6513802.png)